6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Catalog No.
S3721730
CAS No.
51726-50-2
M.F
C12H11NO4
M. Wt
233.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

CAS Number

51726-50-2

Product Name

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

IUPAC Name

6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

FRMATZBTAXOKFT-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, characterized by the molecular formula C12H11NO4C_{12}H_{11}NO_{4} and a molecular weight of 233.22 g/mol. This compound features an ethoxy group at the sixth position, a hydroxy group at the fourth position, and a carboxylic acid group at the third position, making it structurally unique among quinoline derivatives. Its distinct structure contributes to its varied applications in scientific research, particularly in chemistry and biology .

Typical of quinoline derivatives. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The compound can be reduced to yield different derivatives, altering its biological activity and chemical properties.

These reactions facilitate its use as a building block in organic synthesis and medicinal chemistry .

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid exhibits notable biological activities:

  • Antimicrobial Properties: Studies indicate potential efficacy against various bacterial strains.
  • Anticancer Activity: Preliminary research suggests that the compound may inhibit cancer cell proliferation through specific molecular mechanisms.
  • Enzyme Inhibition: It interacts with enzymes such as quinoline oxidoreductase, influencing metabolic pathways and cellular functions .

The compound's ability to modulate biological systems makes it a candidate for further pharmacological exploration.

The synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid typically involves the Gould–Jacobs reaction, which is a well-established method for preparing quinoline derivatives. The general steps include:

  • Formation of Quinoline Skeleton: Starting materials undergo cyclization to form the quinoline core.
  • Substitution Reactions: Subsequent reactions introduce the hydroxy and ethoxy groups at their respective positions.
  • Carboxylation: The final step involves introducing the carboxylic acid group through a carboxylation reaction.

Industrial production may utilize continuous flow reactors to optimize yield and purity, employing advanced purification techniques such as crystallization and chromatography .

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid has diverse applications across various fields:

  • Scientific Research: Used as a reagent in organic synthesis and biochemical assays.
  • Medicine: Investigated for potential therapeutic applications due to its antimicrobial and anticancer properties.
  • Material Science: Employed in developing organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor for metal ions .

These applications highlight its versatility as both a research tool and a potential therapeutic agent.

Several compounds share structural similarities with 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid. Notable examples include:

Compound NameStructural Features
4-Hydroxyquinoline-3-carboxylic acidLacks the ethoxy group at the sixth position
6-Bromo-4-hydroxyquinoline-3-carboxylic acidContains a bromine atom instead of an ethoxy group
8-HydroxyquinolineLacks the carboxylic acid group at the third position

Uniqueness: The presence of the ethoxy group at the sixth position distinguishes 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid from these similar compounds. This structural feature enhances its solubility, stability, and interaction with specific molecular targets compared to other quinoline derivatives .

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

233.06880783 g/mol

Monoisotopic Mass

233.06880783 g/mol

Heavy Atom Count

17

Wikipedia

6-ethoxy-4-hydroxyquinoline-3-carboxylic acid

Dates

Last modified: 08-20-2023

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